6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
Overview
Description
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.26 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin typically involves the condensation of phenylpropiolic acid with 2-hydroxybenzaldehyde under acidic conditions . The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization . Another method involves the use of a Preyssler heteropolyacid catalyst under solvent-free conditions, which provides a cleaner and more efficient synthesis route .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have distinct properties and applications .
Scientific Research Applications
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin involves its interaction with the aryl hydrocarbon receptor (AhR). This interaction can lead to the induction or inhibition of CYP1A1-dependent activity, which is crucial for the metabolism of xenobiotics. The compound’s effects on various molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and gene expression is well-documented.
Comparison with Similar Compounds
Similar Compounds
4-Phenylcoumarin: Similar in structure but lacks the carboxyl group at the 6-position.
3,4-Dihydro-4-phenylcoumarin: Similar but without the carboxyl group.
6-Carboxyl-4-methyl-3,4-dihydrocoumarin: Similar but with a methyl group instead of a phenyl group.
Uniqueness
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxyl group at the 6-position enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h1-8,12H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYMVVVMUZHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432569 | |
Record name | 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356782-33-7 | |
Record name | 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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